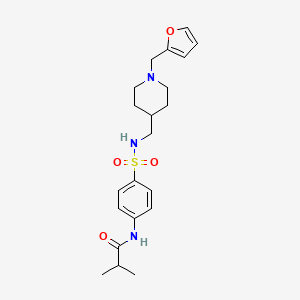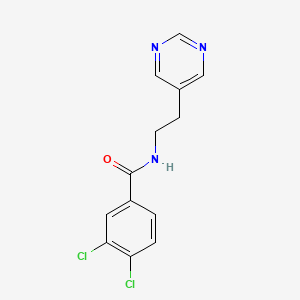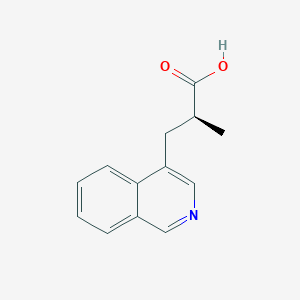methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338415-96-6](/img/structure/B2831720.png)
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple halogen substitutions and a cyclopropyl group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of the Cyclopropyl Ketone: : The initial step involves the formation of the cyclopropyl ketone. This can be achieved through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst like rhodium or copper.
-
Halogenation: : The introduction of halogen atoms (chlorine and fluorine) is carried out through electrophilic halogenation reactions. For instance, fluorination can be achieved using reagents like Selectfluor, while chlorination can be done using thionyl chloride or similar reagents.
-
Oxime Formation: : The final step involves the formation of the oxime group. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the ketone or oxime groups, converting them into alcohols or amines, respectively.
-
Substitution: : Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of halogen atoms and the oxime group can enhance biological activity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The halogen atoms could enhance binding affinity through halogen bonding, while the oxime group might participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone: Lacks the oxime group, which could affect its reactivity and biological activity.
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime: Similar structure but with a different halogen substitution pattern, which might influence its properties.
Uniqueness
The unique combination of halogen atoms and the oxime group in 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime distinguishes it from other compounds
This detailed overview provides a comprehensive understanding of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIZFBHWVZPPJ-BYNJWEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)










![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)
![(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2831659.png)
